5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one
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Overview
Description
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one is a complex organic compound that features a unique structure combining indole and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be constructed through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final step involves the coupling of the indole and pyrazole moieties through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological processes . For example, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: A related compound with similar indole structure but different functional groups.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with distinct biological activities.
N-[(1-methylindol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar structural features and potential bioactivity.
Uniqueness
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
956949-77-2 |
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Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N5O2/c1-9-14(17(24)21-19-9)16(15-10(2)20-22-18(15)25)12-8-23(3)13-7-5-4-6-11(12)13/h4-8,16H,1-3H3,(H2,19,21,24)(H2,20,22,25) |
InChI Key |
IUFPWGGGLWBBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)C)C4=C(NNC4=O)C |
Origin of Product |
United States |
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